molecular formula C23H30N2O4S B257630 2-[(4-butoxybenzoyl)amino]-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-[(4-butoxybenzoyl)amino]-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No. B257630
M. Wt: 430.6 g/mol
InChI Key: UDZRWHNSGZRUPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-butoxybenzoyl)amino]-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known as TAK-915, is a novel compound that has been developed for research purposes. It belongs to the class of benzothiophene derivatives, which have shown promising results in various fields of research. TAK-915 has been found to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.

Mechanism of Action

2-[(4-butoxybenzoyl)amino]-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide acts by inhibiting the PDE2A enzyme, which leads to an increase in the levels of cyclic nucleotides such as cAMP and cGMP in the brain. These cyclic nucleotides are involved in the regulation of synaptic plasticity, neuronal signaling, and memory formation. By increasing the levels of cyclic nucleotides, 2-[(4-butoxybenzoyl)amino]-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide enhances cognitive function and memory.
Biochemical and Physiological Effects:
2-[(4-butoxybenzoyl)amino]-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. It has also been found to increase the levels of cyclic nucleotides in the brain, which are involved in the regulation of synaptic plasticity and neuronal signaling. 2-[(4-butoxybenzoyl)amino]-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has a favorable pharmacokinetic profile, with good brain penetration and a long half-life.

Advantages and Limitations for Lab Experiments

2-[(4-butoxybenzoyl)amino]-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of the PDE2A enzyme, which makes it a valuable tool for studying cyclic nucleotide signaling pathways in the brain. It has a favorable pharmacokinetic profile, which allows for easy administration and measurement of its effects. However, 2-[(4-butoxybenzoyl)amino]-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has some limitations for lab experiments. It is a relatively new compound, and its long-term effects and safety profile are not yet fully understood.

Future Directions

There are several future directions for research on 2-[(4-butoxybenzoyl)amino]-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. One area of interest is the development of 2-[(4-butoxybenzoyl)amino]-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide analogs with improved pharmacokinetic and pharmacodynamic properties. Another area of interest is the investigation of 2-[(4-butoxybenzoyl)amino]-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in other neurological disorders such as Parkinson's disease and Huntington's disease. Additionally, the combination of 2-[(4-butoxybenzoyl)amino]-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide with other drugs or therapies could be explored for potential synergistic effects. Finally, the long-term safety and efficacy of 2-[(4-butoxybenzoyl)amino]-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in humans need to be further investigated before its potential clinical applications can be realized.

Synthesis Methods

The synthesis of 2-[(4-butoxybenzoyl)amino]-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves the reaction of 2-aminobenzothiophene with butoxybenzoyl chloride in the presence of a base. The resulting intermediate is then reacted with 2-methoxyethylamine to obtain the final product. The synthesis of 2-[(4-butoxybenzoyl)amino]-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been optimized to yield high purity and yield.

Scientific Research Applications

2-[(4-butoxybenzoyl)amino]-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been extensively studied for its potential applications in the treatment of neurological disorders. It has been found to be a potent and selective inhibitor of the phosphodiesterase 2A (PDE2A) enzyme, which is involved in the regulation of cyclic nucleotide signaling pathways in the brain. PDE2A inhibition has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia.

properties

Product Name

2-[(4-butoxybenzoyl)amino]-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Molecular Formula

C23H30N2O4S

Molecular Weight

430.6 g/mol

IUPAC Name

2-[(4-butoxybenzoyl)amino]-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C23H30N2O4S/c1-3-4-14-29-17-11-9-16(10-12-17)21(26)25-23-20(22(27)24-13-15-28-2)18-7-5-6-8-19(18)30-23/h9-12H,3-8,13-15H2,1-2H3,(H,24,27)(H,25,26)

InChI Key

UDZRWHNSGZRUPX-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NCCOC

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NCCOC

Origin of Product

United States

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